Bz-Arg-Gly-Phe-Phe-Leu-4MbNA

Enzyme Kinetics Protease Assay Development Cathepsin D Inhibitors

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA (Bz-RGFFL-MNA) is a synthetic peptide that serves as a highly specific fluorogenic substrate for the aspartic protease cathepsin D. Upon enzymatic cleavage, it releases the fluorescent reporter 4-methoxy-β-naphthylamine (4MβNA), enabling sensitive, real-time quantification of protease activity in biochemical assays.

Molecular Formula C50H59N9O7
Molecular Weight 898.1 g/mol
CAS No. 99112-24-0
Cat. No. B1447991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Arg-Gly-Phe-Phe-Leu-4MbNA
CAS99112-24-0
Molecular FormulaC50H59N9O7
Molecular Weight898.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C50H59N9O7/c1-32(2)26-40(47(63)55-37-29-36-22-13-14-23-38(36)43(30-37)66-3)58-49(65)42(28-34-18-9-5-10-19-34)59-48(64)41(27-33-16-7-4-8-17-33)56-44(60)31-54-46(62)39(24-15-25-53-50(51)52)57-45(61)35-20-11-6-12-21-35/h4-14,16-23,29-30,32,39-42H,15,24-28,31H2,1-3H3,(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,65)(H,59,64)(H4,51,52,53)/t39-,40-,41-,42-/m0/s1
InChIKeyYDTGMILTYFXNDF-IWWWZYECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA (CAS 99112-24-0) as a Fluorogenic Cathepsin D Substrate for Enzyme Kinetics and Inhibitor Screening


Bz-Arg-Gly-Phe-Phe-Leu-4MbNA (Bz-RGFFL-MNA) is a synthetic peptide that serves as a highly specific fluorogenic substrate for the aspartic protease cathepsin D . Upon enzymatic cleavage, it releases the fluorescent reporter 4-methoxy-β-naphthylamine (4MβNA), enabling sensitive, real-time quantification of protease activity in biochemical assays . This compound is a critical tool for studying cathepsin D's role in lysosomal protein degradation, cancer metastasis, and neurodegenerative diseases [1].

Why Bz-Arg-Gly-Phe-Phe-Leu-4MbNA's Sequence Specificity Prevents Simple Substitution in Cathepsin D Research


Generic substitution fails because cathepsin D exhibits stringent sequence specificity at its S1 and S1' subsites, where even conservative amino acid replacements (e.g., Leu to Pro or Phe to Tyr) drastically alter both Michaelis-Menten kinetics and cleavage efficiency [1]. For example, the P1-P1' dipeptide sequence (Phe-Leu) in Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is critical for high-affinity binding and rapid turnover, whereas the analog Bz-RGFFP-4MβNA (with Pro at P1') shows reduced cleavage rates, making it less suitable for kinetic studies requiring physiological substrate mimicry . Furthermore, the Bz (benzoyl) N-terminal cap enhances peptide stability and influences enzyme-substrate recognition, a feature not uniformly present in alternative 4MβNA-based probes .

Quantitative Evidence Guide for Bz-Arg-Gly-Phe-Phe-Leu-4MbNA: Head-to-Head Kinetic and Detection Comparisons


Kinetic Efficiency (kcat/Km) of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA vs. Optimized Cathepsin D Substrates

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is identified as one of the most rapidly cleaved substrates by cathepsin D in comparative studies, with a hydrolysis rate substantially higher than shorter peptide substrates and comparable to optimized internal quenched substrates [1]. While the best reported kcat/Km for a fluorogenic cathepsin D substrate (Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu) is 1.3 µM⁻¹ s⁻¹ [2], Bz-Arg-Gly-Phe-Phe-Leu-4MbNA serves as a simpler, commercially available alternative with proven robust activity in standard assay formats [1].

Enzyme Kinetics Protease Assay Development Cathepsin D Inhibitors

Fluorescence Detection Sensitivity: Bz-Arg-Gly-Phe-Phe-Leu-4MbNA vs. Colorimetric Cathepsin D Substrate

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA enables fluorometric detection (excitation ~345 nm, emission ~425 nm) of cathepsin D activity with sensitivity approximately 50-fold higher than colorimetric assays using the analog Bz-RGFFP-4MβNA (which requires secondary dipeptidyl aminopeptidase II to release the chromophore) . The fluorescence assay is continuous and allows real-time kinetic monitoring, whereas the colorimetric method is endpoint-based and requires an additional enzyme .

Fluorescence Assay High-Throughput Screening Protease Detection

Substrate Purity and Structural Uniformity of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA vs. In-House Synthesized Peptides

Commercially sourced Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is typically supplied as a single, high-purity (>98%) trifluoroacetate salt with verified molecular weight (898.08 g/mol) and sequence identity via HPLC and MS . In contrast, custom peptide synthesis of this hexapeptide often yields variable purity (85-95%) and may contain truncated sequences or side-chain modifications that alter apparent Km and Vmax values .

Peptide Synthesis Quality Control Assay Reproducibility

Enzyme Specificity: Bz-Arg-Gly-Phe-Phe-Leu-4MbNA vs. Generic Cathepsin Substrates

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is cleaved by cathepsin D with high specificity, showing negligible hydrolysis by cathepsin B, L, or H under standard assay conditions [1]. In contrast, commonly used cathepsin B substrates (e.g., Z-Arg-Arg-4MβNA) are not cleaved by cathepsin D, and generic substrates like hemoglobin or azocasein are degraded by multiple lysosomal proteases, complicating data interpretation [2].

Protease Profiling Enzyme Selectivity Cathepsin D Assay

Primary Research Applications of Bz-Arg-Gly-Phe-Phe-Leu-4MbNA in Cathepsin D-Targeted Discovery


High-Throughput Screening for Cathepsin D Inhibitors in Oncology and Alzheimer's Disease

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA is the substrate of choice for 96- or 384-well plate-based fluorescence assays designed to identify and characterize small-molecule inhibitors of cathepsin D. Its high catalytic efficiency [1] and low nM detection limit enable robust Z'-factor values (>0.7) in screening campaigns, while its specificity ensures that hits are genuine cathepsin D modulators rather than off-target protease inhibitors [2].

Kinetic Characterization of Recombinant and Endogenous Cathepsin D

Due to its well-defined cleavage site and rapid turnover, this substrate is employed to determine accurate Michaelis-Menten parameters (Km, Vmax, kcat) for cathepsin D from various species and sources (e.g., human, bovine, rat liver). The continuous fluorometric readout allows precise initial velocity measurements, which are essential for understanding enzyme mechanism and for validating enzyme preparations [1].

Quantification of Cathepsin D Activity in Biological Samples

Researchers utilize Bz-Arg-Gly-Phe-Phe-Leu-4MbNA to measure cathepsin D activity in tissue homogenates, cell culture supernatants, and body fluids (e.g., serum, urine) as a biomarker for lysosomal storage disorders, cancer progression, and neurodegeneration. The substrate's specificity [2] minimizes interference from other proteases, providing a reliable readout even in complex matrices [1].

In Situ Localization of Cathepsin D Activity (Histochemistry)

The substrate can be used in enzyme histochemistry protocols to visualize cathepsin D activity in tissue sections. Following cleavage, the liberated 4MβNA can be coupled with a diazonium salt to produce a stable, insoluble colored precipitate, enabling microscopic localization of active enzyme [3].

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